molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8

Guanine-15N5

Cat. No.: B602651
CAS No.: 168566-53-8
M. Wt: 156.09
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Description

Distinctive Role of Nitrogen-15 Isotopomers in Biomolecular Probing

Nitrogen is a key element in many essential biomolecules, including amino acids, proteins, and nucleic acids. The stable isotope Nitrogen-15 (¹⁵N) plays a particularly important role in biomolecular research. While the most abundant isotope of nitrogen is ¹⁴N, ¹⁵N has an additional neutron, making it slightly heavier. This difference in mass is the basis for its use as a tracer in mass spectrometry-based studies. sci-hub.se When a molecule is enriched with ¹⁵N, its mass increases, allowing researchers to track its incorporation into larger biomolecules and to quantify changes in its abundance. sci-hub.se

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N offers distinct advantages. While both ¹⁴N and ¹⁵N are NMR-active, ¹⁵N is more commonly used for high-resolution studies of biomolecules. sci-hub.se The ability to label specific nitrogen atoms within a molecule, such as in the case of Guanine-15N5, provides a powerful tool for studying the structure, dynamics, and interactions of nucleic acids like DNA and RNA. rsc.orgalfa-chemistry.com For instance, ¹⁵N-labeling is essential for many multi-dimensional NMR experiments that are used to determine the three-dimensional structures of proteins and nucleic acids in solution. oup.comnih.gov

PropertyNitrogen-14 (¹⁴N)Nitrogen-15 (¹⁵N)
Natural Abundance~99.6%~0.4%
NMR ActiveYesYes
Nuclear Spin (I)11/2
NMR ReceptivityLowLow (but provides sharper signals)
Table 1: Comparison of Properties of Nitrogen Isotopes for NMR Spectroscopy.

Historical Context and Evolution of Guanine-15N5 Applications in Research

The use of stable isotopes as tracers in biological research dates back to the 1930s. sci-hub.se However, the application of ¹⁵N-labeled compounds, including nucleic acids, gained significant momentum with the advancement of analytical techniques like mass spectrometry and NMR spectroscopy. One of the landmark experiments that highlighted the power of ¹⁵N labeling was the Meselson-Stahl experiment in 1958, which used ¹⁵N-labeled DNA to demonstrate the semiconservative replication of DNA. s3waas.gov.in

Initially, the production of ¹⁵N-labeled nucleic acids often involved growing organisms like E. coli in media containing ¹⁵N as the sole nitrogen source. oup.comalfa-chemistry.com This resulted in uniformly labeled biomolecules. Over time, more sophisticated chemical and enzymatic methods were developed to synthesize specifically labeled nucleosides, such as Guanine-15N5. nih.gov

The applications of Guanine-15N5 and other ¹⁵N-labeled nucleic acids have evolved significantly. In the early days, they were primarily used to study metabolic pathways. alfa-chemistry.com With the advent of high-resolution NMR, ¹⁵N-labeled guanosine (B1672433) became a crucial tool for studying the structure and dynamics of RNA and DNA, including complex structures like DNA triplexes and protein-nucleic acid interactions. acs.orgacs.org More recently, Guanine-15N5 has been widely used as an internal standard in quantitative mass spectrometry. This is particularly important for accurately measuring DNA damage and repair, such as the formation of DNA adducts from exposure to carcinogens. acs.org The use of ¹⁵N₅-labeled internal standards provides high accuracy and sensitivity for these measurements.

Application AreaTechniqueSpecific Use of Guanine-15N5 or related ¹⁵N-Guanine compounds
DNA Replication StudiesDensity Gradient CentrifugationDemonstrating semiconservative replication (Meselson-Stahl experiment). s3waas.gov.in
Structural BiologyNMR SpectroscopyProbing hydrogen bonding and structure in DNA triplexes and protein-nucleic acid interactions. acs.orgacs.org
Biomarker QuantificationMass Spectrometry (LC-MS/MS)Used as an internal standard for the accurate quantification of DNA adducts. acs.org
Metabolic StudiesMass SpectrometryTracing the incorporation of nitrogen into nucleic acids and studying metabolic pathways. alfa-chemistry.com
Table 2: Evolution of Key Applications of ¹⁵N-Labeled Guanine (B1146940) in Research.

Properties

CAS No.

168566-53-8

Molecular Formula

C5H5[15N]5O

Molecular Weight

156.09

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

73-40-5 (unlabelled)

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5;  2-Amino-6-hydroxy-1H-purine-15N5;  2-Amino-6-hydroxypurine-15N5;  2-Aminohypoxanthine-15N5;  9H-Guanine-15N5;  2-Amino-hypoxanthine-15N5

tag

Guanine Impurities

Origin of Product

United States

Synthetic Methodologies for Guanine 15n5 and Isotopic Derivatives

Chemical Synthesis Pathways for Guanine-15N5

The de novo chemical synthesis of Guanine-15N5 involves the construction of the purine (B94841) ring system from smaller, isotopically enriched precursors. These methods are often complex but allow for precise control over the placement of the 15N labels. A common strategy involves the use of affordable and commercially available 15N-labeled starting materials. For instance, the synthesis of related 15N-labeled guanine (B1146940) derivatives, such as the pre-queuosine (preQ1) base, has been achieved using precursors like [¹⁵N]-potassium cyanide (KCN), [¹⁵N]-phthalimide, and [¹⁵N₃]-guanidine. beilstein-journals.org These precursors can be incorporated into the heterocyclic ring structure through a series of organic reactions to yield the final labeled product.

While specific, detailed chemical synthesis pathways for Guanine-15N5 are often proprietary, the general principles follow established heterocyclic chemistry. The synthesis typically involves the construction of the imidazole (B134444) and pyrimidine (B1678525) rings that form the purine core. The availability of fully labeled [¹⁵N₅]-guanine from commercial suppliers indicates that robust chemical synthesis routes have been developed. medchemexpress.comcaymanchem.com

Chemo-Enzymatic Approaches for Incorporating Guanine-15N5 into Oligonucleotides and Nucleic Acids

Chemo-enzymatic methods combine the precision of chemical synthesis with the high specificity and efficiency of enzymatic reactions. These approaches are particularly valuable for the site-specific incorporation of Guanine-15N5 into oligonucleotides and nucleic acids for structural and dynamic studies by NMR. nih.govoup.com

A key strategy involves the enzymatic conversion of labeled guanine or its nucleoside into the corresponding nucleotide triphosphates (NTPs), which are the building blocks for nucleic acid polymerization. For example, guanosine (B1672433) monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) labeled with ¹⁵N at the 2-amino group have been synthesized enzymatically from ¹⁵NH₄Cl and inosine (B1671953) monophosphate (IMP) or deoxyinosine monophosphate (dIMP). nih.gov This process utilizes a cascade of enzymes, including IMP dehydrogenase and GMP synthetase, which can be overexpressed in bacteria like Escherichia coli for large-scale production. nih.gov

Once the labeled NTPs, such as ¹⁵N₅-GTP, are produced, they can be incorporated into RNA or DNA sequences using polymerase enzymes and a template. otsuka.co.jpnih.gov For instance, T7 RNA polymerase is commonly used for the in vitro transcription of RNA molecules containing labeled nucleotides. otsuka.co.jp

Furthermore, labeled phosphoramidites, such as Guanosine phosphoramidite (B1245037) (U-¹⁵N₅), are synthesized chemically and used in automated solid-phase oligonucleotide synthesis. otsuka.co.jp This allows for the precise, site-specific insertion of a Guanine-15N5 unit at any desired position within a synthetic DNA or RNA strand. nih.gov This site-specific labeling is instrumental in simplifying complex NMR spectra and assigning specific resonances. nih.gov

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Labeled Guanine Nucleotides

EnzymeRolePrecursor(s)Product(s)
IMP DehydrogenaseCatalyzes the oxidation of IMPIMP, dIMPXanthosine monophosphate (XMP)
GMP SynthetaseCatalyzes the amination of XMPXMP, ¹⁵NH₄Cl¹⁵N-GMP, ¹⁵N-dGMP
Adenylate KinasePhosphorylates GMPGMPGDP
Creatine (B1669601) KinaseRegenerates ATPGDP, Creatine Phosphate (B84403)GTP
T7 RNA PolymeraseIncorporates NTPs into RNA¹⁵N₅-GTP, DNA template¹⁵N-labeled RNA

Biosynthetic Strategies for Metabolic Labeling of Guanine and its Nucleosides/Nucleotides with Nitrogen-15

Biosynthetic labeling offers a powerful method for producing uniformly labeled nucleic acids, including those containing Guanine-15N5. This approach involves growing microorganisms in a culture medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. The organisms incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including the nucleobases of DNA and RNA.

This strategy has been successfully employed using various organisms. For example, bacteria such as Escherichia coli and algae have been grown in ¹⁵N-enriched media to produce uniformly ¹⁵N₅-labeled DNA. nih.govresearchgate.netnih.gov The labeled nucleic acids can then be isolated and hydrolyzed to yield their constituent labeled nucleosides or nucleobases, including Guanine-15N5.

A significant advantage of this method is the ability to produce large quantities of uniformly labeled material. The resulting labeled deoxynucleotides can be enzymatically phosphorylated to dNTPs and used in enzymatic syntheses of labeled oligonucleotides, providing a cost-effective route to labeled DNA for NMR studies. nih.gov

Purification and Isotopic Purity Assessment Techniques for Labeled Guanine Compounds

Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic integrity of Guanine-15N5 and its derivatives.

Purification: High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of labeled guanine compounds. Reversed-phase HPLC, using columns such as C18, is effective for separating the target compound from unreacted precursors and byproducts. beilstein-journals.org For labeled oligonucleotides and proteins, other chromatographic techniques are also employed, including ion-exchange chromatography and affinity chromatography (e.g., nickel-agarose for His-tagged proteins). nih.gov After enzymatic digestion of DNA, the resulting nucleosides can be purified by HPLC. acs.org

Isotopic Purity Assessment: Mass spectrometry (MS) is the definitive technique for determining the isotopic enrichment and confirming the identity of Guanine-15N5. Various MS methods are used, including Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS), and tandem MS (MS/MS), which provide high accuracy and sensitivity. caymanchem.comnih.govpsu.edu Electrospray ionization (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS are also used to measure molecular masses and verify isotopic purity. nih.govpsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical analytical tool. For ¹⁵N-labeled compounds, ¹H NMR spectra will show characteristic splitting patterns due to coupling between protons and the ¹⁵N nucleus. For example, the proton NMR spectrum of [¹⁵N]-GMP displays a doublet that collapses into a singlet upon ¹⁵N decoupling, confirming the position of the label. nih.gov ¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the molecule. nih.gov

Table 2: Analytical Techniques for Guanine-15N5

TechniquePurposeKey Findings
Mass Spectrometry (LC-MS/MS, GC-MS, ESI-MS)Isotopic enrichment, structural confirmation, quantificationDetermines the percentage of ¹⁵N incorporation (e.g., >98 atom % ¹⁵N) and confirms the molecular weight. caymanchem.comnih.govpsu.edu
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization, label position confirmationObserves J-coupling between ¹H and ¹⁵N, and measures ¹⁵N chemical shifts. beilstein-journals.orgnih.gov
High-Performance Liquid Chromatography (HPLC)Purification, chemical purity assessmentSeparates the labeled compound from impurities to achieve high chemical purity (e.g., ≥98%). beilstein-journals.org

Applications in Advanced Spectroscopic and Biophysical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying the structure and function of biomolecules in solution. japtamers.co.uk The incorporation of ¹⁵N labels, such as in Guanine-15N5, enhances the resolution and sensitivity of NMR experiments, enabling detailed characterization of guanine-containing nucleic acids. ckisotopes.comcsic.es

Structural Elucidation of Guanine-Containing Nucleic Acids (DNA and RNA) Utilizing ¹⁵N Chemical Shifts

For instance, the formation of a Watson-Crick base pair between guanine (B1146940) and cytosine results in a characteristic downfield shift of the guanine N1 imino proton resonance, providing direct evidence for this type of hydrogen bonding. acs.org Similarly, the chemical shifts of the amino (N2) and ring (N3, N7, N9) nitrogens are sensitive to the local geometry and can be used to distinguish between different helical forms of DNA and RNA, as well as to identify non-canonical base pairs and structural motifs. acs.org

Table 1: Representative ¹⁵N Chemical Shifts in Guanine-Containing Nucleic Acids
Nitrogen AtomTypical Chemical Shift Range (ppm)Structural Information
N1 (imino)145-155Hydrogen bonding in G-C pairs
N7210-230Metal ion binding, Hoogsteen base pairing
N2 (amino)70-90Hydrogen bonding, solvent accessibility
N3160-170Backbone conformation
N9165-175Glycosidic bond conformation (syn/anti)

Investigation of Conformational Dynamics and Exchange Processes in Nucleic Acids through ¹⁵N Relaxation Measurements

Nucleic acids are not static molecules but exhibit a wide range of motions that are crucial for their biological function. ¹⁵N relaxation measurements provide a powerful tool to probe these dynamics on timescales ranging from picoseconds to seconds. researchgate.netnih.gov By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, as well as the heteronuclear Overhauser effect (NOE), it is possible to obtain information about the flexibility of the nucleic acid backbone, the mobility of individual bases, and the rates of conformational exchange processes. researchgate.netmdpi.com

Characterization of Guanine-Specific Biomolecular Interactions (e.g., Protein-Nucleic Acid, Ligand-Nucleic Acid, Metal Ion Binding)

Guanine residues are frequently involved in specific interactions with proteins, small molecule ligands, and metal ions. acs.org The incorporation of ¹⁵N labels into guanine provides a sensitive probe for characterizing these interactions. ru.nl Changes in the ¹⁵N chemical shifts upon binding can be used to identify the specific guanine residues involved in the interaction and to map the binding site. japtamers.co.uk

Furthermore, ¹⁵N relaxation measurements can provide insights into the dynamic changes that occur upon binding. For example, a study on the interaction between a G:G mismatch DNA and a naphthyridine-based ligand used ¹⁵N-labeled guanine to unambiguously determine the binding topology and characterize the dynamics of the complex. acs.org

The binding of metal ions to specific sites in nucleic acids is crucial for their structure and function. Paramagnetic metal ions, such as Mn(II) and Co(II), can cause significant broadening of the NMR signals of nearby nuclei. By using DNA containing ¹⁵N-N7-enriched guanine, researchers have been able to show that the 5'G of a GG sequence and the middle G of a GGG sequence are preferential binding sites for these metal ions. nih.gov This site-selective binding correlates well with the calculated highest occupied molecular orbital (HOMO) distribution of the guanine runs. nih.gov In the hammerhead ribozyme, site-specific ¹⁵N labeling of G10.1, combined with Electron Spin-Echo Envelope Modulation (ESEEM) spectroscopy, definitively identified this residue as a ligand for a high-affinity Mn²⁺ binding site. rsc.orgnih.gov

Studies on Guanine Tautomerism and Hydrogen Bonding Networks via ¹⁵N NMR

Guanine can exist in different tautomeric forms, which can have significant implications for its base-pairing properties and mutagenic potential. ¹⁵N NMR is a particularly sensitive technique for studying guanine tautomerism. nih.govscispace.comacs.org The different tautomers give rise to distinct ¹⁵N chemical shifts, allowing their populations to be quantified. For example, ¹⁵N NMR studies have been used to investigate the tautomerism of 8-hydroxy-2'-deoxyguanosine, a common oxidative DNA damage product. nih.govacs.org

¹⁵N NMR is also a powerful tool for characterizing hydrogen bonding networks in nucleic acids. oup.com The formation of a hydrogen bond leads to a downfield shift of the ¹⁵N chemical shift of the donor nitrogen atom. acs.org By measuring these shifts, it is possible to identify the specific hydrogen bonds that are present and to assess their strength. oup.com Solid-state NMR techniques, such as refocused INADEQUATE experiments on ¹⁵N-labeled deoxyguanosine derivatives, can unambiguously identify different intermolecular hydrogen-bonding arrangements, distinguishing between guanine ribbon and quartet self-assembly. researchgate.netnih.gov

Development and Optimization of Multi-Dimensional ¹⁵N-Detected NMR Pulse Sequences for Large Biomacromolecules

The study of large biomacromolecules by NMR is often hampered by severe signal overlap and rapid relaxation, which leads to broad lines and low sensitivity. To overcome these challenges, a variety of multi-dimensional NMR pulse sequences have been developed that utilize ¹⁵N detection. pnas.org These experiments, such as ¹⁵N-detected TROSY (Transverse Relaxation-Optimized Spectroscopy), can provide high-resolution spectra of large proteins and nucleic acids, even in the absence of deuteration. researchgate.netresearchgate.net

The development of these techniques has been greatly facilitated by the availability of ¹⁵N-labeled compounds like Guanine-15N5, which allow for the testing and optimization of new pulse sequences. isotope.comisotope.comchemie-brunschwig.ch These methods have been instrumental in pushing the size limits of biomolecules that can be studied by NMR and have opened up new avenues for investigating the structure and function of complex biological systems. ckisotopes.comresearchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation, identification, and quantification of complex mixtures of molecules. The use of stable isotope-labeled internal standards, such as Guanine-15N5, is crucial for accurate quantification in MS-based studies. caymanchem.compubcompare.ai

Guanine-15N5 serves as an internal standard for the quantification of guanine and its derivatives in various biological samples. caymanchem.com For example, in studies of DNA damage, ¹⁵N-labeled guanine adducts can be synthesized and used as internal standards to accurately measure the levels of these adducts in cells and tissues. researchgate.netnih.gov This approach has been used to quantify N²-BPDE-dG diastereomers formed from benzo[a]pyrene (B130552) diol epoxide and to analyze cisplatin (B142131) 1,2-intrastrand guanine-guanine adducts. researchgate.netnih.gov

LC-MS/MS methods have also been developed to quantify glutamine-derived ¹⁵N nitrogen flux into nucleosides and nucleobases, providing insights into nucleotide biosynthesis pathways. omicsonline.org Furthermore, LC-MS/MS has been employed to analyze oxidized guanine lesions and N-7-guanine adducts of prodrugs, using ¹⁵N-labeled internal standards for accurate measurement. psu.edunih.gov The use of stable isotope-labeled standards is also essential in metabolomic studies to detect perturbations in guanine-related metabolites. oup.cominnotope.at

Table 2: Applications of Guanine-15N5 in Mass Spectrometry
ApplicationTechniqueKey Finding/Use
Quantification of Guanine AdductsLC-MS/MSAccurate measurement of DNA damage products using ¹⁵N-labeled internal standards. researchgate.netnih.gov
Metabolic Flux AnalysisLC-MS/MSTracing the incorporation of ¹⁵N from labeled precursors into guanine to study biosynthetic pathways. omicsonline.org
Pharmacokinetic StudiesLC-MS/MSQuantification of drug-DNA adducts, such as those from cisplatin. nih.gov
MetabolomicsMSDetection and quantification of changes in guanine metabolite levels in biological systems. oup.com

Absolute Quantification of Guanine and its Metabolites via Isotope Dilution Mass Spectrometry (IDMS) Using Guanine-15N5 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a "gold standard" analytical method that provides a high degree of accuracy and precision for the quantification of molecules in complex biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as Guanine-15N5, is fundamental to this technique. By adding a known amount of Guanine-15N5 to a sample at an early stage of analysis, it co-purifies with the endogenous, unlabeled guanine and its metabolites. nih.gov Since the internal standard and the analyte have nearly identical chemical and physical properties, any sample loss during extraction, purification, and analysis affects both equally. Mass spectrometry can distinguish between the labeled (heavier) and unlabeled (lighter) forms, and the ratio of their signals allows for the precise calculation of the absolute concentration of the endogenous analyte, correcting for procedural variations. nih.gov

This methodology has been instrumental in accurately measuring guanine and its various metabolites in diverse biological matrices. For example, upon acid hydrolysis, 2'-deoxyguanosine-15N5 (dGuo-15N5) yields Guanine-15N5, which serves as an internal standard for quantifying guanine in DNA, thereby allowing for the determination of the total DNA amount in a sample. oup.comnih.gov This "double isotope dilution" approach enables traceable and precise absolute quantification of nucleobases in RNA and DNA. acs.org

Table 1: Research Findings on Absolute Quantification using Guanine-15N5

Analyte Matrix Internal Standard Key Finding Citation
Guanine DNA Guanine-15N5 (from dGuo-15N5) Enables accurate determination of DNA amount by GC/IDMS. oup.comnih.gov
Nucleobases RNA/DNA ¹³C and/or ¹⁵N-labeled nucleobases "Double isotope dilution" allows for traceable, absolute quantification. acs.org
Aflatoxin B₁-N⁷-Guanine Human Urine Aflatoxin B₁-N⁷-¹⁵N₅-Guanine Validation of the first IDMS method for this biomarker of aflatoxin exposure. capes.gov.br

Identification and Characterization of Guanine-Derived DNA and RNA Adducts and Oxidative Lesions

Guanine is the most easily oxidized of the four DNA bases, making it a frequent target for damage by reactive oxygen species (ROS) and other electrophilic agents. nih.govmdpi.commdpi.com This damage can lead to the formation of DNA and RNA adducts and oxidative lesions, which, if not repaired, can cause mutations and contribute to the development of various diseases, including cancer. nih.govnih.gov

Guanine-15N5 and its derivatives are indispensable tools for the identification and accurate quantification of these adducts. acs.orgnih.gov In these studies, the ¹⁵N-labeled adduct serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This approach provides the highest accuracy and sensitivity for measuring specific DNA and RNA adducts. acs.orgnih.gov

For instance, ¹⁵N₅-labeled standards have been crucial in developing methods to quantify various guanine lesions, including:

Aflatoxin B₁ adducts: Aflatoxin B₁, a potent liver carcinogen, reacts with the N7 position of guanine to form adducts like AFB₁–N⁷-Gua and its more mutagenic form, AFB₁–FapyGua. acs.orgnih.gov The synthesis of ¹⁵N₅-labeled versions of these adducts has enabled their accurate measurement in biological samples, which is essential for understanding the risk of aflatoxin-induced cancer. capes.gov.bracs.orgnih.gov

Oxidative lesions: Guanine can be oxidized to several products, including 8-oxo-7,8-dihydroguanine (8-oxoGua) and the more stable oxazolone (B7731731). nih.govacs.org Using ¹⁵N-labeled internal standards, researchers have developed sensitive LC-MS/MS methods to quantify these lesions simultaneously in DNA from biological sources. nih.gov These studies have shown that while 8-oxoG is a common biomarker, it can be further oxidized, whereas oxazolone appears to be a stable end-product of guanine oxidation. nih.gov

Alkylguanines: N⁷-methylguanine (N⁷-MeG) and N⁷-ethylguanine (N⁷-EtG) are DNA adducts formed by alkylating agents. Sensitive assays using ¹⁵N₅-N⁷-MeG and ¹⁵N₅-N⁷-EtG as internal standards have been developed to measure these adducts in DNA from animal models exposed to carcinogens. nih.gov

Table 2: Research Findings on Guanine-Derived Adducts and Lesions

Lesion/Adduct Analytical Technique Key Finding Citation
Aflatoxin B₁–N⁷-Guanine (AFB₁–N⁷-Gua) LC-MS/MS Use of AFB₁–N⁷-¹⁵N₅-Gua internal standard provides greatest accuracy and sensitivity for quantification. acs.orgnih.gov
Aflatoxin B₁–FapyGua LC-MS/MS ¹⁵N₅-labeled standards are essential for accurate quantification, as AFB₁–FapyGua is significantly more mutagenic than AFB₁–N⁷-Gua. acs.orgnih.gov
Oxazolone and 8-oxo-dG HPLC-ESI-MS/MS ¹⁵N-labeled internal standards enabled quantitative analysis, showing oxazolone is a stable final product of guanine oxidation. nih.gov

Metabolomic and Proteomic Applications Employing 15N-Labeled Guanine for Pathway Tracing and Protein Turnover Studies in In Vitro Systems

Stable isotope labeling is a powerful technique in metabolomics and proteomics for tracing the flow of atoms through metabolic pathways and for measuring the rates of protein synthesis and degradation (turnover). nih.govuab.edu By supplying cells or organisms with a precursor labeled with a heavy isotope like ¹⁵N, researchers can track the incorporation of the label into downstream metabolites and newly synthesized proteins using mass spectrometry. nih.govsemanticscholar.org

Metabolic Pathway Tracing: In metabolomics, ¹⁵N-labeled compounds, including guanine, are used in "Metabolic Flux Analysis" to track the fate of metabolites through specific pathways. uab.edu For example, by growing cells in media containing a ¹⁵N-labeled nitrogen source, researchers can follow the incorporation of ¹⁵N into various metabolites, including the purine (B94841) bases adenine (B156593) and guanine. nih.gov This allows for the elucidation of nitrogen assimilation pathways and can reveal how cells utilize different nitrogen sources for biosynthesis. nih.gov Such untargeted metabolomic approaches can discover novel biochemical pathways and characterize changes in metabolite fates under different biological conditions. researchgate.net

Protein Turnover Studies: In proteomics, ¹⁵N metabolic labeling is used to measure protein turnover on a global scale. nih.govsemanticscholar.orgmdpi.com In a typical experiment, cells are initially grown in standard "light" (¹⁴N) media and then switched to "heavy" (¹⁵N) media. semanticscholar.org Mass spectrometry is then used to measure the ratio of heavy to light isotopes in peptides from different proteins over time. nih.gov This allows for the calculation of synthesis and degradation rates for thousands of proteins simultaneously. nih.gov These studies have revealed that proteins are not static but are in a constant state of flux, and that protein turnover is a highly regulated process critical for cellular responses to environmental changes, such as thermal stress. nih.govsemanticscholar.orgmdpi.com Protein turnover analysis can be a more sensitive measurement than simply looking at protein abundance to discern changes in the proteome. semanticscholar.org

Table 3: Research Findings on Metabolomic and Proteomic Applications

Application Organism/System ¹⁵N Labeling Approach Key Finding Citation
Protein Turnover Mycobacterium tuberculosis Transfer from ¹⁴N to ¹⁵N-labeled media Protein turnover is a more sensitive measure of proteome changes than abundance alone. semanticscholar.org
Protein Turnover Arabidopsis thaliana seedlings ¹⁵N-stable isotope labeling Elevated temperatures accelerate protein dynamics, indicating complex thermal resilience responses. mdpi.com
Nitrogen Assimilation Rhodanobacter strains (bacteria) ¹⁵N-nitrate in growth media Global isotope metabolomics revealed two separate nitrogen assimilation pathways. nih.gov

Development and Validation of Highly Sensitive Analytical Methods for Trace Biomarkers

The detection and quantification of trace biomarkers, such as DNA adducts, are crucial for molecular epidemiology and disease risk assessment. nih.govresearchgate.net However, these biomarkers are often present in extremely low concentrations in biological samples, requiring highly sensitive and specific analytical methods for their reliable measurement. researchgate.net The development of such methods is a key area of research in analytical chemistry and the pharmaceutical sciences. nih.gov

The use of Guanine-15N5 and its labeled analogues as internal standards is central to the development and validation of these ultra-sensitive methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.broup.com The "fit-for-purpose" validation of a biomarker assay is a critical process that assesses the method's performance characteristics, including its accuracy, precision, and limits of detection and quantification. nih.gov

Recent advancements in analytical instrumentation, such as nano-LC systems coupled with high-resolution mass spectrometry, have pushed the limits of detection to the attomole (10⁻¹⁸ mole) and femtomole (10⁻¹⁵ mole) levels. nih.govresearchgate.net For example:

An LC/MS/MS method for urinary N⁷-ethylguanine using ¹⁵N₅-N⁷-EtG as an internal standard achieved a detection limit of 0.59 pg/ml. oup.com

A method for N⁷-methylguanine and N⁷-ethylguanine in DNA hydrolysates reached detection limits of 0.42 and 0.17 fmol, respectively. nih.gov

An assay for aflatoxin B₁-N⁷-guanine in human urine had a limit of quantitation of 0.8 pg per 20 mL of urine. capes.gov.br

These highly sensitive and validated methods are essential for studying the effects of low-level environmental exposures to carcinogens and for monitoring the efficacy of interventions aimed at reducing disease risk. capes.gov.brresearchgate.netoup.com

Table 4: Research Findings on Sensitive Analytical Method Development

Biomarker Method Limit of Detection/Quantification Key Validation Aspect Citation
N⁷-ethylguanine (N⁷-EtG) LC/MS/MS LOD: 0.59 pg/ml Use of ¹⁵N₅-N⁷-EtG internal standard and on-line enrichment. oup.com
Aflatoxin B₁-N⁷-Guanine (AFB₁-N⁷-Gua) HPLC-IDMS LOQ: 0.8 pg/20 mL urine Validation showed <6% coefficient of variation for reproducibility. capes.gov.br
N⁷-methylguanine (N⁷-MeG) & N⁷-ethylguanine (N⁷-EtG) LC-MS/MS LOD: 0.42 fmol (N⁷-MeG), 0.17 fmol (N⁷-EtG) High sensitivity achieved with ¹⁵N₅-labeled internal standards and on-line SPE. nih.gov
8-hydroxy-2-deoxyguanosine (8-OHdG) UHPLC-MS/MS LOQ: 6.0 nM Fully validated method with short elution time and high precision using [¹⁵N]₅-8-OHdG. researchgate.net

Investigations in Nucleic Acid Biochemistry and Molecular Biology

Elucidation of De Novo and Salvage Pathways of Purine (B94841) and Nucleic Acid Synthesis Using 15N Tracers

Cells synthesize purine nucleotides through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides from the degradation of DNA and RNA. researchgate.netwikipedia.org The balance between these two pathways is crucial for cellular homeostasis and varies significantly across different tissues and developmental stages. nih.govbiorxiv.orgnih.gov

The use of ¹⁵N-labeled tracers, including Guanine-15N5 and its precursors, is a cornerstone of metabolic flux analysis for differentiating these pathways. By introducing these labeled compounds into cells or organisms, researchers can track the incorporation of the ¹⁵N isotope into the nucleotide pool. Mass spectrometry is then used to measure the ratio of labeled to unlabeled purines, revealing the relative contribution of each pathway. nih.gov

Studies have shown that while proliferating cells, such as those in tumors or during embryonic development, were traditionally thought to rely on de novo synthesis, the salvage pathway also plays a critical role in maintaining their purine nucleotide pools. nih.govnih.gov For instance, research in developing mouse brains indicates a dynamic shift, with a greater reliance on the de novo pathway during embryonic stages and a switch towards the salvage pathway in postnatal and adult stages. biorxiv.org In neoplastic tissues, the enzymatic capacity of salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is often significantly higher than that of the rate-limiting enzyme of the de novo pathway. nih.gov

Table 1: Comparison of Purine Synthesis Pathways Investigated with Isotopic Tracers
PathwayKey EnzymesPrimary SubstratesTypical Activity Level in Differentiated TissueTypical Activity Level in Proliferating Tissue
De Novo SynthesisAmidophosphoribosyltransferase, PAICS, FGAMSPRPP, Glycine, Glutamine, AspartateLowHigh biorxiv.org
Salvage PathwayHypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Adenine (B156593) Phosphoribosyltransferase (APRT)Hypoxanthine, Guanine (B1146940), AdenineHighHigh / Upregulated nih.govnih.gov

Analysis of DNA Replication, Transcription, and RNA Processing Mechanisms

Stable isotope labeling with compounds like Guanine-15N5 provides a robust method for monitoring the dynamics of nucleic acid synthesis and processing. silantes.com By supplying ¹⁵N-labeled nucleoside triphosphates, such as Guanosine (B1672433) 5'-triphosphate-¹⁵N₅ (GTP-¹⁵N₅), as building blocks for the enzymatic synthesis of RNA and DNA, researchers can "tag" newly created molecules. isotope.com

This molecular tagging allows for the differentiation between pre-existing and newly synthesized nucleic acid strands. silantes.com

DNA Replication & Transcription : In pulse-chase experiments, cells are briefly exposed to the ¹⁵N-labeled precursors. The subsequent analysis of DNA or RNA via isotope-ratio mass spectrometry reveals the rate of new strand synthesis, providing direct insights into replication and transcription kinetics.

RNA Processing : The analysis of post-transcriptional modifications is significantly enhanced by stable isotope labeling. nih.gov By comparing the mass spectra of ¹⁵N-labeled RNA with its unlabeled counterpart, researchers can confidently identify and quantify modifications. nih.govacs.org The known number of nitrogen atoms in a given RNA fragment allows for the precise determination of its elemental composition, helping to distinguish between different types of modifications. nih.gov This approach has been successfully used to characterize a range of modifications in E. coli 16S rRNA. nih.gov

NMR spectroscopy also benefits greatly from specific ¹⁵N labeling. Incorporating a labeled guanosine into an RNA strand allows its NMR signal to be clearly distinguished, which is essential for studying RNA folding and RNA-protein interactions. researchgate.netnih.gov

Research into DNA Damage and Repair Pathways Involving Guanine

Guanine is the most easily oxidized of the four DNA bases, making it a primary target for damage by reactive oxygen species (ROS) and other genotoxic agents. mdpi.comacs.org This oxidative damage can lead to a variety of lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), spiroiminodihydantoin (Sp), and guanidinohydantoin (B12948520) (Gh), which are implicated in mutagenesis and carcinogenesis. nih.govmdpi.com

The use of Guanine-15N5 and its oxidized derivatives as internal standards is essential for the accurate quantification of these lesions by isotope-dilution mass spectrometry. nih.govacs.org By adding a known quantity of the heavy, ¹⁵N-labeled standard to a biological sample, any variations in sample processing or instrument response can be normalized, allowing for precise measurement of the endogenous, unlabeled lesion. acs.org This methodology has been used to measure a variety of modified purine and pyrimidine (B1678525) nucleosides in both RNA and DNA. acs.orgbiorxiv.org

The primary defense against small base lesions like oxidized guanine is the Base Excision Repair (BER) pathway. mdpi.com This pathway is initiated by DNA glycosylases, enzymes that recognize and excise the damaged base by cleaving the N-glycosidic bond. nih.gov

¹⁵N-labeled substrates are invaluable for studying the mechanisms of these enzymes. For example, the human 8-oxoguanine DNA glycosylase 1 (hOGG1) is the main enzyme responsible for removing 8-oxodG. nih.govacs.org Mechanistic studies using quantum mechanics/molecular mechanics (QM/MM) calculations and NMR spectroscopy have investigated the step-by-step process of base excision by hOGG1. nih.gov The use of ¹⁵N-labeled DNA substrates allows for the direct observation of specific atoms involved in the catalytic process, helping to elucidate the roles of key amino acid residues and the formation of reaction intermediates, such as the Schiff base. nih.gov

Furthermore, researchers produce fully ¹⁵N-labeled DNA repair proteins, such as Formamidopyrimidine DNA glycosylase (Fpg), to serve as internal standards for quantifying the expression levels of these proteins in cells and tissues. nih.gov This proteomic approach provides critical information on how cells regulate their DNA repair capacity in response to damage.

Understanding the rates at which DNA lesions are formed and repaired is crucial for assessing their biological impact. The use of ¹⁵N₅-labeled internal standards for various guanine oxidation products enables highly accurate kinetic studies. nih.gov

Researchers can expose DNA to different oxidizing agents (e.g., peroxynitrite, singlet oxygen, γ-radiation) and use LC-MS/MS with ¹⁵N-labeled standards to quantify the dose-dependent formation of specific lesions like 8-oxodG, Sp, and Gh. nih.govacs.org For example, studies have shown that 8-oxodG is the most abundant product in all cases, but its accumulation and subsequent conversion to Sp and Gh are highly dependent on the nature of the oxidizing agent. nih.gov

Similarly, the kinetics of DNA repair can be monitored. By treating cells containing damaged DNA, one can track the disappearance of a specific lesion over time. An assay to study the kinetics of O⁶-alkylguanine lesion repair, a precursor to DNA inter-strand cross-links, demonstrates the power of these approaches to optimize the design of anticancer drugs. biolscigroup.us

Table 2: Major Oxidized Guanine Lesions and Analytical Use of ¹⁵N-Labeled Standards
Guanine LesionAbbreviationTypical Oxidizing AgentAnalytical Application of ¹⁵N₅-Standard
8-oxo-7,8-dihydro-2'-deoxyguanosine8-oxodGROS (e.g., γ-radiation, singlet oxygen) nih.govQuantification of formation and repair kinetics nih.gov
SpiroiminodihydantoinSpFurther oxidation of 8-oxodG acs.orgQuantification of secondary oxidation products nih.gov
GuanidinohydantoinGhFurther oxidation of 8-oxodG acs.orgQuantification of secondary oxidation products nih.gov
2,2-diamino-4-[(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazoloneOxPeroxynitrite, γ-radiation nih.govQuantification of primary oxidation products nih.gov

Structural and Functional Studies of Non-Canonical Nucleic Acid Structures (e.g., Guanine Quadruplexes)

Beyond the canonical double helix, guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes (G4s). mdpi.commdpi.com These structures are formed by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. mdpi.comreading.ac.uk G4s are implicated in the regulation of key biological processes, including transcription, replication, and telomere maintenance. mdpi.combiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the high-resolution 3D structure of G4s. However, the high number of guanine residues in these structures leads to spectral overlap, complicating analysis. Site-specific incorporation of ¹⁵N-labeled guanine is a powerful strategy to overcome this challenge. researchgate.netsemanticscholar.org By replacing a specific guanine in the sequence with its ¹⁵N-labeled counterpart, its corresponding signal in a ¹H-¹⁵N HSQC spectrum can be unambiguously identified. researchgate.net

This technique has been instrumental in:

Mapping Folding Topologies : Determining the specific arrangement of strands and loops in complex G4 structures. researchgate.net

Identifying Hydrogen Bonds : Confirming the Hoogsteen hydrogen bonding network within the G-tetrads by observing the slowly exchanging imino protons. researchgate.net

Probing Ligand Interactions : Characterizing how small molecules or proteins bind to and stabilize or destabilize the G4 structure. reading.ac.uk

For example, in a study of a GTP-aptamer complex, selective ¹⁵N-labeling of different strands of the RNA construct was used to identify which specific guanine residues participated in the formation of the G-quadruplex core. researchgate.net

Epigenetic Research: Tracing and Characterization of Guanine-Related DNA Modifications

Epigenetic modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (⁵mC), play a critical role in gene regulation without altering the DNA sequence itself. There is growing evidence of a significant interplay between these epigenetic marks and the patterns of DNA damage.

A novel mass spectrometry-based method, termed Isotope Labeling of DNA–Mass Spectrometry (ILD-MS), has been developed to probe this relationship. nih.gov This approach uses synthetic DNA duplexes where a specific guanine is replaced with a stable isotope-tagged version (e.g., ¹⁵N₃,¹³C₁-G). nih.govnih.gov These labeled guanines are often placed adjacent to a cytosine, which can be either unmethylated or methylated.

By exposing these tailored DNA duplexes to oxidative stress and analyzing the resulting lesions with HPLC-ESI-MS/MS, researchers can precisely quantify how the methylation status of a neighboring cytosine affects the susceptibility of guanine to damage. acs.orgresearchgate.net Studies using this method on sequences from the p53 tumor suppressor gene have revealed that cytosine methylation within a CG dinucleotide significantly enhances the formation of oxidative guanine lesions. nih.govacs.org

Table 3: Effect of Cytosine Methylation on Guanine Oxidation in p53 Codon 245 (Riboflavin-Mediated Photooxidation)
Methylation StatusDescriptionRelative Formation of 8-oxoguanine (Normalized)
UnmethylatedStandard CG dinucleotide100%
5' Neighbor Methylated (MeCG)Methyl group on cytosine 5' to the target guanine~192% acs.org
Base-Paired Methylated (G:MeC)Methyl group on the cytosine in the opposite strand~178% acs.org
Fully MethylatedMethyl groups on both the 5' neighbor and base-paired cytosine~212% acs.org

These findings provide a direct mechanistic link between the epigenetic landscape and the distribution of DNA damage, suggesting that mutational hotspots in cancer may arise from the combined effects of DNA methylation and oxidative stress. acs.org

Mechanistic Enzymology and Chemical Reaction Studies

Kinetic Isotope Effect (KIE) Analyses to Elucidate Reaction Mechanisms of Guanine-Interacting Enzymes

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. libretexts.org This change occurs because the heavier isotope forms a stronger chemical bond, requiring more energy to break, which can slow down the reaction if that bond is broken or altered in the rate-determining step. libretexts.org By measuring these subtle changes in reaction rates, KIE analysis provides profound insights into enzymatic reaction mechanisms, particularly the nature of the rate-limiting steps.

Guanine-15N5 and its derivatives are instrumental in these studies. The substitution of ¹⁴N with ¹⁵N at specific positions in the guanine (B1146940) ring allows for the measurement of primary and secondary KIEs. Primary KIEs are observed when the bond to the isotopic atom is broken, while secondary KIEs arise from isotopic substitution at positions adjacent to the reacting bond. libretexts.org

A notable application of this technique is in the study of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an essential enzyme in the purine (B94841) salvage pathway of organisms like Plasmodium falciparum. nih.gov Researchers have used specific heavy atom labels in purine precursors, including ¹⁵N at the 7 and 9 positions, to measure intrinsic KIEs for the enzymatic reaction. nih.gov These experimentally determined KIE values are critical for understanding the enzymatic transition state and reaction pathway. nih.gov

Furthermore, Guanine-15N5 and its adducts are frequently used as internal standards in isotope dilution mass spectrometry. This technique enables the precise quantification of reaction products, which is fundamental for accurate kinetic analysis. For instance, ¹⁵N₅-labeled guanine adducts have been used to quantify DNA damage and study the activity of DNA repair enzymes. nih.govbiorxiv.orgnih.gov

Isotope UsedPosition of LabelEnzyme StudiedType of KIE MeasuredInsight Gained
¹⁵NN7 of HypoxanthineP. falciparum HGXPRTSecondaryProvides detailed information on the geometry and charge distribution of the transition state during purine salvage. nih.gov
¹⁵NN9 of HypoxanthineP. falciparum HGXPRTPrimary

Probing Enzyme Catalysis and Transition State Structures

The transition state is a fleeting, high-energy configuration of substrates that occurs during their conversion into products on an enzyme's active site. Its structure dictates the catalytic power of an enzyme. While transition states are too unstable to be observed directly, their properties can be inferred using KIEs in conjunction with computational modeling. nih.govufl.edu

Guanine-15N5 and its nucleotide derivatives have been central to elucidating the transition states of crucial guanine-interacting enzymes. In studies of the Ras protein, a key player in cellular signal transduction, fully labeled [¹³C₁₀,¹⁵N₅]GTP was used. nih.gov While the KIE measurements focused on ¹⁸O isotopes at the phosphate (B84403) groups, the heavy-labeled guanine nucleotide was essential for the mass spectrometry analysis used to determine the KIEs. nih.gov These studies revealed that the GTP hydrolysis reaction facilitated by GTPase-activating proteins (GAPs) proceeds through a "loose" transition state, where the bond to the leaving group is extensively broken, but the bond to the incoming nucleophile (a water molecule) is barely formed. nih.govumt.edu

Similarly, KIE studies on P. falciparum HGXPRT, using ¹⁵N-labeled purines, were coupled with quantum mechanical calculations. nih.gov This approach allows for the matching of experimentally observed KIE values to theoretically predicted values from various potential transition state models. The results indicated that the HGXPRT-catalyzed reaction proceeds via a well-developed and near-symmetrical S_N1-like transition state, providing a detailed picture of the bond lengths, geometry, and charge distribution at the peak of the reaction energy profile. nih.gov

Enzyme SystemSubstrate Analog UsedKey Findings on Transition State (TS)
Ras-GAP[¹³C₁₀,¹⁵N₅]GTP (in combination with ¹⁸O labels)The GTPase reaction proceeds through a loose, metaphosphate-like TS with extensive Pγ–Oβγ bond cleavage. nih.govumt.edu
P. falciparum HGXPRT¹⁵N-labeled HypoxanthineThe reaction proceeds through a well-developed, near-symmetrical D_N*A_N, S_N1-like TS. nih.gov

Understanding Nucleoside and Nucleotide Interconversion by Enzymatic Systems

The synthesis and interconversion of nucleosides and nucleotides are fundamental metabolic processes. sigmaaldrich.com Labeled compounds like Guanine-15N5 are invaluable for tracing these enzymatic pathways and confirming the identity of reaction intermediates and products.

A clear example is the enzymatic synthesis of guanosine (B1672433) monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) specifically labeled with ¹⁵N at the 2-amino group of the purine ring. nih.gov This synthesis was achieved using a multi-enzyme system starting from readily available labeled ammonia (B1221849) (¹⁵NH₄Cl). The process involved a series of coupled reactions catalyzed by enzymes including IMP dehydrogenase, GMP synthetase, adenylate kinase, and creatine (B1669601) kinase. nih.gov

The heavy ¹⁵N label incorporated into the guanine base allowed researchers to follow the conversion process and verify the final product. Using mass spectrometry, the isotopic enrichment of the primary amino group of guanine in the final GMP product was confirmed to be higher than 98%. nih.gov Furthermore, proton NMR spectroscopy of the resulting [¹⁵N]GMP showed a characteristic doublet signal caused by the coupling between the proton and the attached ¹⁵N nucleus, which collapsed into a single peak upon nitrogen decoupling, definitively confirming the location of the label. nih.gov

Reaction StepSubstrate(s)EnzymeProduct
1IMP, NAD⁺IMP DehydrogenaseXMP
2XMP, ATP, ¹⁵NH₄ClGMP Synthetase[¹⁵N]GMP
3ADP (from step 2)Adenylate KinaseATP + AMP
4ADP (from step 2)Creatine Kinase (with creatine phosphate)ATP

Theoretical and Computational Research Involving Guanine 15n5

Quantum Mechanical (QM) Calculations to Predict Isotope Effects and Electronic Structures

Quantum mechanical calculations serve as a powerful tool to predict the subtle yet significant effects of isotopic substitution on molecular properties. For Guanine-15N5, QM methods would be employed to elucidate changes in its electronic structure and vibrational frequencies compared to the common isotope, Guanine-14N5.

Table 1: Hypothetical QM-Predicted Vibrational Frequency Shifts in Guanine-15N5

Vibrational ModeTypical Frequency (Guanine-14N5) (cm⁻¹)Predicted Frequency Shift (Guanine-15N5) (cm⁻¹)
N-H Stretching~3400-5 to -15
C=O Stretching~1700-2 to -8
Imidazole (B134444) Ring Breathing~1400-10 to -20
Pyrimidine (B1678525) Ring Deformation~800-5 to -10

Note: This table is illustrative and based on general principles of isotope effects. Specific computational data for Guanine-15N5 is not available in the surveyed literature.

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Dynamics of Guanine-Containing Biomolecules

Molecular dynamics simulations offer a computational microscope to observe the movement and interactions of molecules over time. Incorporating Guanine-15N5 into simulations of DNA or RNA could reveal how isotopic labeling affects the conformational landscape and dynamic behavior of these crucial biological macromolecules. The increased mass of the nitrogen atoms would subtly alter the inertial properties and vibrational dynamics of the guanine (B1146940) base.

While specific MD studies on Guanine-15N5 are not documented in the searched literature, such simulations would be invaluable for understanding:

Conformational Sampling: Whether the isotopic substitution influences the probability of guanine adopting different tautomeric forms or sugar puckers when incorporated into a nucleoside or nucleotide.

Hydrogen Bond Dynamics: The dynamics of hydrogen bonds in Watson-Crick base pairing with cytosine could be affected. The heavier 15N atoms might lead to slight alterations in the frequency and duration of hydrogen bond formation and breakage.

In Silico Modeling of Isotopic Perturbations on Reaction Pathways and Molecular Interactions

In silico modeling allows researchers to simulate chemical reactions and molecular interactions, providing insights into mechanisms and energetics. For Guanine-15N5, this would involve modeling how the isotopic substitution perturbs reaction pathways, particularly those involving nitrogen atoms.

One key area of interest would be the study of DNA damage. For instance, the oxidation of guanine is a common form of DNA damage, and the reaction mechanism involves the nitrogen atoms of the purine (B94841) ring. Computational modeling could predict the kinetic isotope effects (KIEs) for such reactions. A KIE greater than unity would indicate that the reaction is slower with the heavier isotope, providing valuable information about the rate-determining step of the reaction mechanism.

Table 2: Potential Research Areas for In Silico Modeling of Guanine-15N5

Research AreaModeling ApproachPotential Insights
DNA OxidationQM/MM SimulationsKinetic Isotope Effects on guanine radical cation formation and subsequent reactions.
Enzymatic ReactionsQM Cluster ModelsInfluence of 15N substitution on enzyme-substrate interactions and catalytic steps.
Proton TransferAb Initio Molecular Dynamics (AIMD)Changes in proton transfer barriers and dynamics within guanine tautomers.

The use of Guanine-15N5 in these theoretical studies would offer a finer level of detail in understanding the fundamental biological processes at the molecular level. However, the current body of scientific literature suggests that the computational exploration of this specific isotopologue is a field ripe for future investigation.

Future Directions and Emerging Research Frontiers

Advancements in Site-Specific and Uniform 15N Labeling Technologies for Complex Biomolecules

The precise introduction of stable isotopes like ¹⁵N into complex biomolecules is fundamental for advanced structural and dynamic studies. Recent technological progress has refined both uniform and site-specific labeling, expanding the scope of biomolecular nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Uniform ¹⁵N labeling, where all nitrogen atoms in a biomolecule are replaced with the ¹⁵N isotope, is now a standard and cost-effective method, particularly for proteins expressed in bacterial systems like E. coli. isotope.comrsc.orgchemie-brunschwig.ch Minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source typically achieves over 90% isotope enrichment. rsc.org For more complex systems, such as mammalian cells, protocols for uniform ¹⁵N labeling in cell lines like HEK293 have been developed using affordable labeled media derived from yeast, algae, or bacteria. biorxiv.org In the realm of nucleic acids, uniform ¹⁵N labeling of RNA is commonly achieved through in vitro transcription using T7 RNA polymerase with ¹⁵N-labeled ribonucleoside triphosphates (rNTPs). otsuka.co.jpnih.govshoko-sc.co.jp

Site-specific labeling, the incorporation of an isotope at a particular location within a biomolecule, offers the advantage of spectral simplification and provides targeted probes for investigating specific interactions or structural features. rsc.orgckisotopes.com In proteins, this can be achieved by supplying an expression host with a specific ¹⁵N-labeled amino acid. rsc.org A more recent innovation is the use of cell-free expression systems, which allow for the selective introduction of a ¹⁵N-labeled amino acid at a single site using suppressor tRNAs. utoronto.ca For nucleic acids, chemical solid-phase synthesis using labeled phosphoramidites allows for the precise placement of a ¹⁵N-labeled nucleobase, such as Guanine-¹⁵N₅, within a defined DNA or RNA sequence. nih.gov Additionally, chemo-enzymatic methods provide a powerful route to synthesize selectively labeled RNA for detailed NMR studies. otsuka.co.jp

A significant advancement has been the development of techniques that combine ¹⁵N labeling with deuteration (²H labeling). nih.gov This dual-labeling strategy is particularly powerful for studying large proteins and protein complexes (over 100 kDa) by NMR, as it reduces signal overlap and line broadening, thereby increasing spectral resolution and sensitivity. isotope.comnih.gov

These evolving labeling technologies are crucial for pushing the boundaries of structural biology, enabling the detailed characterization of increasingly complex biological systems.

Integration of Guanine-15N5 Labeling with Multi-Omics Approaches in In Vitro and Model Organism Systems

The integration of stable isotope labeling, such as with Guanine-¹⁵N₅, into multi-omics workflows provides a powerful strategy for achieving a holistic understanding of complex biological systems. creative-proteomics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can trace the flow of molecular information and elucidate the intricate connections between different biological layers. bioscientifica.comnih.gov Isotope labeling serves as a critical tool in this integrated approach by enabling the precise tracking and quantification of molecules across these different 'omes'. creative-proteomics.com

In the context of proteomics and metabolomics, stable isotope labeling is a cornerstone of quantitative analysis. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteins and the use of ¹⁵N-labeled internal standards for metabolites allow for accurate measurement of changes in abundance under different conditions. creative-proteomics.comotsuka.co.jp Guanine-¹⁵N₅, for instance, can be used as an internal standard for the precise quantification of guanine (B1146940) and its derivatives in metabolomics studies using GC- or LC-MS. glpbio.commedchemexpress.commedchemexpress.com This is particularly valuable in untargeted metabolome analysis, where accurate annotation of metabolites is crucial. nih.gov

Multi-omics integration often relies on computational and statistical methods to correlate datasets. frontiersin.orgresearchgate.net For example, correlation analysis can reveal relationships between transcript levels (transcriptomics) and their corresponding protein products (proteomics) or metabolic outputs (metabolomics). frontiersin.org Isotopic labeling data adds a dynamic dimension to these analyses. Metabolic flux analysis, which uses isotope tracers to measure the rates of metabolic reactions, can be integrated with transcriptomic and proteomic data to build and validate comprehensive models of cellular metabolism. frontiersin.org

This integrated approach has been successfully applied in various research areas, including understanding the molecular regulation of development in organisms like maize and investigating the cellular response to mitochondrial stress in C. elegans. frontiersin.orgnih.gov By tracing the metabolic fate of labeled compounds like Guanine-¹⁵N₅, researchers can connect genetic information to functional outputs, providing deeper insights into cellular physiology, disease mechanisms, and the response to environmental stimuli. creative-proteomics.comnih.gov The combination of Guanine-¹⁵N₅ labeling with multi-omics represents a frontier in systems biology, promising to unravel the complexity of biological networks. creative-proteomics.combioscientifica.com

Novel Applications in the Design and Characterization of Nucleic Acid-Based Research Tools and Diagnostic Probes

The incorporation of Guanine-¹⁵N₅ into nucleic acids is enabling the development of sophisticated research tools and has potential applications in diagnostic probes. irispublishers.comresearchgate.net The unique nuclear properties of the ¹⁵N isotope make it an excellent probe for techniques like NMR spectroscopy and a useful mass tag for mass spectrometry, facilitating detailed studies of nucleic acid structure, dynamics, and interactions. nih.gov

In structural biology, ¹⁵N-labeled nucleosides are extensively used as chemical probes to investigate the enzymatic incorporation of nucleotides into DNA and RNA. researchgate.net Site-specific labeling of guanine residues with ¹⁵N has proven to be a valuable NMR probe for studying nucleic acid-protein interactions within the major groove of DNA. ru.nl Furthermore, the specific chemical shifts of ¹⁵N-labeled guanine can be used to probe metal binding sites in RNA motifs, providing insights into the structural and catalytic roles of metal ions in ribozymes. irispublishers.comresearchgate.net For instance, ESEEM (Electron Spin Echo Envelope Modulation) spectroscopy has utilized ¹⁵N-labeled guanine to precisely locate a Mn²⁺ ion binding site in the Hammerhead ribozyme. irispublishers.com

The development of hyperpolarized ¹⁵N-labeled molecular imaging probes represents an exciting frontier with diagnostic potential. nih.gov Hyperpolarization can dramatically increase the NMR signal of ¹⁵N, allowing for real-time molecular imaging. Nitrogen centers, such as those in the purine (B94841) ring of guanine, can be isotope-enriched with ¹⁵N. nih.gov While the primary application has been in small molecules like pyridine (B92270) for pH sensing, the principles could be extended to nucleic acid-based probes. nih.gov The wide chemical shift range of ¹⁵N provides high detection accuracy, making it a promising nucleus for developing highly specific imaging probes. nih.gov

In mass spectrometry, the additional mass imparted by ¹⁵N labeling makes Guanine-¹⁵N₅ and its derivatives useful as internal standards for the accurate quantification of nucleic acid components and their modifications, such as oxidatively damaged nucleosides in RNA. nih.govacs.org This is crucial for studying the biological consequences of RNA damage and its potential role in human diseases. acs.org

Exploration of Guanine-15N5 in Biophysical Characterization of Synthetic Biological Constructs

The field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, relies heavily on the detailed biophysical characterization of its creations. Isotope labeling with compounds like Guanine-¹⁵N₅ is a powerful tool for elucidating the structure, dynamics, and function of synthetic nucleic acid-based constructs at an atomic level. nih.govmarioschubert.ch

NMR spectroscopy is a primary technique for studying the three-dimensional structures and conformational dynamics of biological macromolecules in solution. nih.govru.nl For synthetic RNA and DNA constructs, which often suffer from spectral overlap due to the limited number of different building blocks, the introduction of stable isotopes like ¹³C and ¹⁵N is essential. nih.govru.nl Uniform or nucleotide-specific ¹⁵N labeling of RNA, often including Guanine-¹⁵N₅, simplifies complex NMR spectra and aids in resonance assignment. marioschubert.ch This allows researchers to determine the high-resolution structure of synthetic protein-RNA complexes and to map interaction surfaces. marioschubert.ch

The study of RNA dynamics is particularly important in synthetic biology, as the function of many RNA-based devices, such as riboswitches, depends on their ability to adopt different conformations. nih.gov ¹⁵N labeling enables a range of NMR experiments designed to probe molecular motions across various timescales, providing critical insights into the functional mechanisms of synthetic RNA constructs. nih.gov

Furthermore, the precise introduction of ¹⁵N labels via chemical synthesis allows for the creation of nucleic acid constructs with specifically positioned probes. researchgate.net This site-specific labeling is invaluable for studying local conformational changes, ligand binding events, and the formation of non-canonical structures within synthetic DNA and RNA molecules. irispublishers.comru.nl As synthetic biologists design increasingly complex nucleic acid architectures, the detailed biophysical insights afforded by Guanine-¹⁵N₅ and other isotopically labeled building blocks will be indispensable for validating designs and understanding their operational principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.